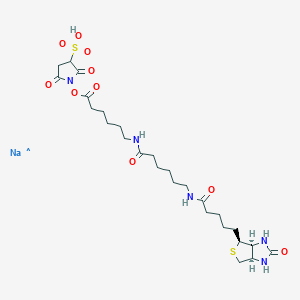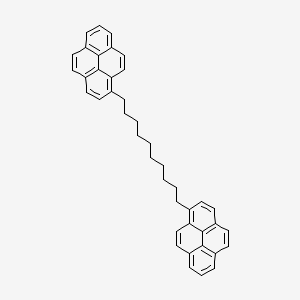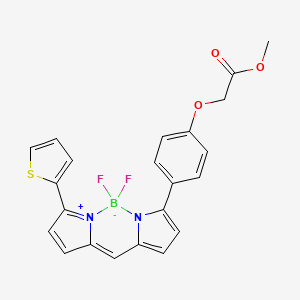![molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0](/img/structure/B1148016.png)
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[2,2’-biindolinylidene]-3,3’-dione, also known as 6,6’-dibromoisoindigo, is a compound with significant importance in the field of organic electronics. It is a derivative of isoindigo, a molecule known for its electron-accepting properties. This compound is characterized by its unique structure, which includes two indolinylidene units connected by a central dione moiety, with bromine atoms attached at the 6-positions of the indolinylidene rings .
Mechanism of Action
Mode of Action
It is known that the compound’s color, a characteristic purple, is thought to be due to the interaction of the π systems of two parallel molecules that are brought together by van der waals attraction between the bromine atoms .
Biochemical Pathways
The compound is a derivative of indigo, a molecule that has been used historically as a dye . The specific biochemical pathways that this compound influences remain to be elucidated.
Result of Action
The compound is known for its color-producing properties when used as a dye
Action Environment
The action of 6-Monobromoindigo can be influenced by environmental factors. For instance, the compound is known to be remarkably stable under the sun and in the air . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione typically involves the bromination of isoindigo. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindigo derivatives, which can be tailored for specific applications in organic electronics and materials science .
Scientific Research Applications
6-Bromo-[2,2’-biindolinylidene]-3,3’-dione has several applications in scientific research:
Organic Electronics: It is used as an electron-accepting building block for the preparation of electroactive materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is utilized in the development of conjugated polymers and small molecules for high-performance electronic devices.
Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: A simpler brominated indole derivative used in various organic synthesis applications.
5,5’-Dibromoindigo: Known for its historical significance as the main component of Tyrian purple dye.
3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: Another brominated compound used in organic electronics.
Uniqueness
6-Bromo-[2,2’-biindolinylidene]-3,3’-dione stands out due to its unique structure, which combines the properties of isoindigo with the electron-withdrawing effects of bromine atoms. This combination results in enhanced electronic properties, making it a valuable compound for advanced materials and electronic applications .
Properties
IUPAC Name |
6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJMIPSKOUYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694565 |
Source


|
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139582-54-0 |
Source


|
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 6-monobromoindigo important in the study of archaeological purple?
A: 6-Monobromoindigo is a significant component of shellfish purple dye, a historically valuable coloring agent. Its presence, alongside other indigoids like 6,6'-dibromoindigo, helps researchers confirm the authenticity and origin of purple dyes found in archaeological artifacts. []
Q2: How can we detect 6-monobromoindigo in archaeological samples?
A: The research by et al. [] demonstrates that Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a successful technique for detecting 6-monobromoindigo in archaeological samples. Specifically, negative-ion mode LDI-MS shows high sensitivity and selectivity towards brominated indigoids like 6-monobromoindigo due to their electronegativity. This technique allows for a rapid and accurate identification of this key component within complex archaeological dye mixtures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
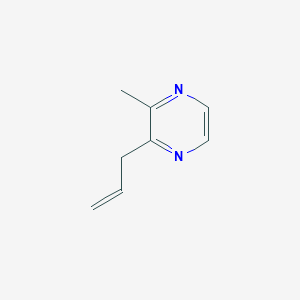

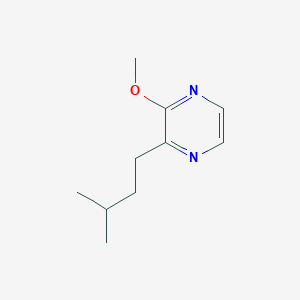
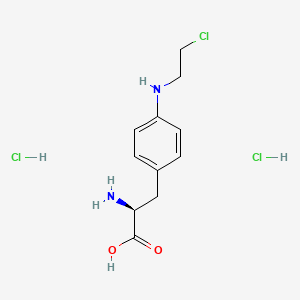

![APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline]](/img/new.no-structure.jpg)
